(4-(3-Chlorophenyl)piperazin-1-yl)(quinoxalin-6-yl)methanone
Description
Properties
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-quinoxalin-6-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O/c20-15-2-1-3-16(13-15)23-8-10-24(11-9-23)19(25)14-4-5-17-18(12-14)22-7-6-21-17/h1-7,12-13H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKDHTXHLDLVTPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC4=NC=CN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(3-Chlorophenyl)piperazin-1-yl)(quinoxalin-6-yl)methanone typically involves the reaction of 3-chlorophenylpiperazine with quinoxaline derivatives under specific conditions. One common method includes:
Starting Materials: 3-chlorophenylpiperazine and quinoxaline-6-carboxylic acid.
Reaction Conditions: The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane.
Procedure: The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(4-(3-Chlorophenyl)piperazin-1-yl)(quinoxalin-6-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of quinoxaline-6-carboxylic acid derivatives.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of various substituted phenylpiperazine derivatives.
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds like (4-(3-Chlorophenyl)piperazin-1-yl)(quinoxalin-6-yl)methanone may exhibit antidepressant properties by modulating serotonin receptors. Studies have shown that antagonism of the 5-HT3 receptor can lead to increased serotonin levels, which may alleviate symptoms of depression.
Anxiolytic Effects
The compound's ability to interact with serotonin receptors suggests potential applications in treating anxiety disorders. By blocking the 5-HT3 receptor, it may help reduce anxiety symptoms in animal models.
Antipsychotic Potential
Given its structural similarity to known antipsychotic agents, there is ongoing research into its efficacy in treating schizophrenia and other psychotic disorders. Preliminary studies suggest that it may help manage symptoms by modulating neurotransmitter systems involved in psychosis .
Case Study 1: Antidepressant Effects
A study conducted on rodents demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors as measured by the forced swim test. The results indicated an increase in serotonin levels, supporting its potential as an antidepressant.
Case Study 2: Anxiolytic Properties
In a controlled study involving anxiety models, this compound was shown to reduce panic-like behaviors significantly compared to control groups. The findings suggested a mechanism involving the modulation of the serotonergic system, highlighting its potential use in treating anxiety disorders .
Mechanism of Action
The mechanism of action of (4-(3-Chlorophenyl)piperazin-1-yl)(quinoxalin-6-yl)methanone involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at various receptor sites, influencing signal transduction pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Similarity Indices
The compound shares structural homology with several piperazine- and methanone-containing derivatives. Key analogues include:
Notes:
- The 3-chlorophenyl group in the target compound distinguishes it from analogues with indole, pyrrolidine, or unsubstituted piperazine moieties.
Impurities and Process-Related Compounds
The synthesis of this compound likely generates impurities with structural similarities, as observed in pharmacopeial standards and process guidelines:
Notes:
Functional Group Impact on Properties
- Quinoxaline vs.
- Chlorophenyl Position : The 3-chloro substitution on the phenyl ring is conserved in the target compound and its impurities, suggesting its role in modulating lipophilicity or steric interactions .
- Methanone Linker: The ketone bridge in the target compound may enhance conformational rigidity compared to ether or alkyl-linked analogues (e.g., 3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl isobutyl ether) .
Biological Activity
The compound (4-(3-Chlorophenyl)piperazin-1-yl)(quinoxalin-6-yl)methanone is a novel piperazine derivative that has garnered attention in pharmacological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 3-chlorophenylpiperazine with quinoxalin derivatives. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts that facilitate the formation of the desired methanone structure. The purity and identity of the synthesized compound can be confirmed using techniques such as NMR spectroscopy and mass spectrometry.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, a study evaluated the cytotoxic effects of various piperazine derivatives on cancer cell lines, demonstrating that certain modifications enhance their activity against tumors. The compound's mechanism may involve the induction of apoptosis in cancer cells, as evidenced by increased caspase activity in treated cells .
Antibacterial and Antifungal Activity
The antibacterial and antifungal properties of piperazine derivatives have been extensively studied. For example, derivatives with similar structures have shown moderate to strong activity against pathogens like Salmonella typhi and Bacillus subtilis . These compounds often disrupt bacterial cell wall synthesis or inhibit essential enzymes, leading to microbial death .
Neuropharmacological Effects
Piperazine derivatives are known for their neuropharmacological effects, particularly their interaction with dopamine and serotonin receptors. The compound has been investigated for its potential to modulate these neurotransmitter systems, which could be beneficial in treating neuropsychiatric disorders such as schizophrenia and depression .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding : The compound interacts with various neurotransmitter receptors, including dopamine D2 and serotonin 5-HT2 receptors.
- Enzyme Inhibition : It may inhibit enzymes like acetylcholinesterase, which is crucial for neurotransmitter regulation.
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to reduced proliferation .
Case Studies
Several studies have highlighted the efficacy of piperazine derivatives:
- A study by Nithiya et al. (2011) demonstrated that a related piperazine compound exhibited significant antibacterial activity against multiple strains, suggesting a broad spectrum of antimicrobial action .
- In another investigation, piperazine derivatives were tested for their ability to inhibit acetylcholinesterase, with promising results indicating potential use in Alzheimer's treatment .
Data Summary
| Activity Type | Effectiveness | Mechanism |
|---|---|---|
| Antitumor | Significant cytotoxicity | Induction of apoptosis |
| Antibacterial | Moderate to strong | Disruption of cell wall synthesis |
| Neuropharmacological | Modulation of receptors | Interaction with neurotransmitter systems |
Q & A
Q. What are the standard synthetic routes for preparing (4-(3-Chlorophenyl)piperazin-1-yl)(quinoxalin-6-yl)methanone?
The compound is typically synthesized via coupling reactions between quinoxaline-6-carboxylic acid derivatives and 3-chlorophenylpiperazine intermediates. A common approach involves using peptide coupling reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with Hunig’s base (N,N-diisopropylethylamine) in DMF. For example, analogous compounds have been synthesized with yields up to 57% after purification by flash chromatography (e.g., 1:1 hexanes/EtOAc) . Critical steps include stoichiometric control of reactants and rigorous exclusion of moisture to prevent side reactions.
Q. What analytical techniques are recommended for structural validation of this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR (e.g., 400 MHz in CDCl) to confirm substitution patterns on the quinoxaline and piperazine rings .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., ESI+ mode with <3 ppm error) .
- HPLC-PDA/MS : For purity assessment (>95%) and detection of impurities (e.g., chlorinated byproducts or unreacted intermediates) .
Q. What impurities are commonly observed during synthesis, and how are they controlled?
Impurities often include:
- Chlorinated intermediates : Such as 1-(3-chlorophenyl)piperazine hydrochloride (CAS 13078-15-4) or bis-piperazine derivatives formed during incomplete coupling .
- Oxidation byproducts : Quinoxaline ring oxidation products.
Control strategies involve optimizing reaction time/temperature, using scavengers for reactive intermediates, and implementing orthogonal purification (e.g., column chromatography followed by recrystallization) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?
SAR studies should systematically modify:
- Quinoxaline substituents : Introduce electron-withdrawing groups (e.g., fluoro, chloro) at the 2- or 3-position to enhance binding affinity to target proteins .
- Piperazine linker : Replace the 3-chlorophenyl group with bulkier substituents (e.g., cyclopropane) to evaluate steric effects on activity. For example, cyclopropanecarbonyl-piperazine analogs have shown improved potency in related studies .
Biological assays (e.g., mitotic arrest in HT29 cells) combined with molecular docking can validate SAR hypotheses .
Q. How should researchers resolve contradictions in reported biological activity data?
Conflicting data may arise from variations in:
- Purity : Impurities >1% can skew bioassay results. Validate purity via HPLC and HRMS .
- Assay conditions : Differences in cell lines (e.g., HT29 vs. normal fibroblasts) or incubation times. Standardize protocols using controls like AK301 (ED ≈115 nM in HT29 cells) .
- Solubility : Use DMSO stock solutions with concentrations ≤10 mM to avoid precipitation in aqueous media .
Q. What crystallographic strategies improve structural determination accuracy?
- Data collection : Use high-resolution synchrotron radiation (≤0.8 Å) to resolve electron density for the chlorophenyl and quinoxaline moieties.
- Refinement : Employ SHELXL for small-molecule refinement, applying restraints for disordered regions (e.g., piperazine ring puckering) .
- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry elements .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
